4-(Furan-3-yl)-2-methylphenol
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Overview
Description
4-(Furan-3-yl)-2-methylphenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a phenol group with a methyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a classical method for preparing furan derivatives, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-3-yl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Furan-3-yl)-2-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-2-methylphenol involves its interaction with various molecular targets and pathways. The furan ring and phenol group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Furan: A simple five-membered aromatic ring with one oxygen atom.
Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the 2-position.
Comparison: 4-(Furan-3-yl)-2-methylphenol is unique due to the presence of both a furan ring and a phenol group in its structure. This combination imparts distinct chemical and biological properties compared to its individual components. For example, the furan ring enhances the compound’s reactivity and potential for forming hydrogen bonds, while the phenol group contributes to its acidity and ability to participate in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-(furan-3-yl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUYPZTHMWNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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